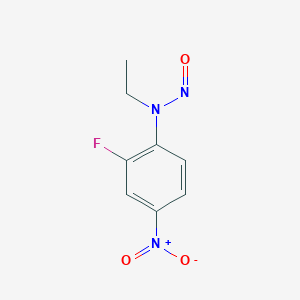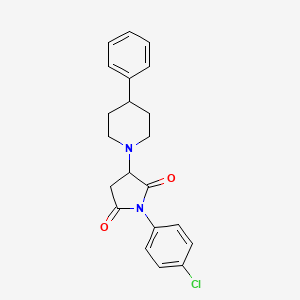![molecular formula C20H18O5 B14942238 5-(3,4,5-Trimethoxyphenyl)naphtho[2,3-d][1,3]dioxole](/img/structure/B14942238.png)
5-(3,4,5-Trimethoxyphenyl)naphtho[2,3-d][1,3]dioxole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-DIMETHOXY-5-NAPHTHO[2,3-D][1,3]DIOXOL-5-YLPHENYL METHYL ETHER is a complex organic compound that belongs to the class of naphthoquinones This compound is characterized by its unique structure, which includes a naphtho[2,3-d][1,3]dioxole core substituted with methoxy groups and a phenyl methyl ether moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-DIMETHOXY-5-NAPHTHO[2,3-D][1,3]DIOXOL-5-YLPHENYL METHYL ETHER typically involves multiple steps, starting from commercially available naphthoquinone derivatives. The key steps include:
Methoxylation: Introduction of methoxy groups at the 2 and 3 positions of the naphthoquinone core.
Formation of the Dioxole Ring: Cyclization to form the naphtho[2,3-d][1,3]dioxole structure.
Phenyl Methyl Ether Substitution: Introduction of the phenyl methyl ether group through etherification reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Hydroquinone derivatives.
Substitution Products: Various substituted aromatic compounds depending on the reagents used.
Applications De Recherche Scientifique
2,3-DIMETHOXY-5-NAPHTHO[2,3-D][1,3]DIOXOL-5-YLPHENYL METHYL ETHER has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 2,3-DIMETHOXY-5-NAPHTHO[2,3-D][1,3]DIOXOL-5-YLPHENYL METHYL ETHER involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to the modulation of biological pathways. For example, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival.
Comparaison Avec Des Composés Similaires
2,3-DIMETHOXY-1,4-NAPHTHOQUINONE: Shares the naphthoquinone core but lacks the dioxole and phenyl methyl ether groups.
5,8-DIMETHOXY-1,4-NAPHTHOQUINONE: Similar methoxy substitution but different positions on the naphthoquinone core.
1,3-DIOXOL-5-YL-INDOLES: Contains the dioxole ring but different core structure.
Uniqueness: 2,3-DIMETHOXY-5-NAPHTHO[2,3-D][1,3]DIOXOL-5-YLPHENYL METHYL ETHER is unique due to its combination of the naphthoquinone core, dioxole ring, and phenyl methyl ether group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C20H18O5 |
|---|---|
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
5-(3,4,5-trimethoxyphenyl)benzo[f][1,3]benzodioxole |
InChI |
InChI=1S/C20H18O5/c1-21-18-8-13(9-19(22-2)20(18)23-3)14-6-4-5-12-7-16-17(10-15(12)14)25-11-24-16/h4-10H,11H2,1-3H3 |
Clé InChI |
SCILSUYEDPMNIL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C2=CC=CC3=CC4=C(C=C32)OCO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{4-allyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl methyl ether](/img/structure/B14942155.png)

![1-(4-Chlorophenyl)-N~2~-(4-ethylphenyl)-4-phenyl-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide](/img/structure/B14942171.png)
![ethyl 4-[(4,4,8-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl)methyl]piperazine-1-carboxylate](/img/structure/B14942181.png)
![4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate](/img/structure/B14942184.png)
![(3E)-3-[2-imino-4-oxo-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B14942189.png)
![3-Benzyl-5-methyl-1-[2-(4-methylphenoxy)ethyl]pyrimidine-2,4-dione](/img/structure/B14942194.png)
![7-(diethylamino)-4-[4-(dimethylamino)phenyl]-2-oxo-2H-chromene-3-carbonitrile](/img/structure/B14942197.png)

![N-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}-N-(1,3-benzodioxol-5-yl)methanesulfonamide](/img/structure/B14942201.png)

![Methyl 6-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-3-[(trifluoroacetyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B14942217.png)
![6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B14942220.png)
![11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B14942221.png)
